molecular formula C16H14B10F2N4O2 B10797373 CID 168315023

CID 168315023

Cat. No.: B10797373
M. Wt: 440.4 g/mol
InChI Key: YBSZKWCYLOGPAV-UHFFFAOYSA-N
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Description

Based on standard characterization protocols for novel compounds , its identity would typically require comprehensive data, including:

  • Molecular formula and weight: Derived from elemental analysis and mass spectrometry.
  • Structural features: Determined via NMR, X-ray crystallography, or computational modeling.
  • Physicochemical properties: Solubility, logP, and topological polar surface area (TPSA) .
  • Synthetic pathways: Reaction conditions, catalysts, and yields .
  • Bioactivity: Pharmacological parameters like IC50, EC50, or toxicity profiles .

While direct data for CID 168315023 are absent, its comparison with structurally or functionally analogous compounds can be inferred using methodologies outlined in the evidence.

Properties

Molecular Formula

C16H14B10F2N4O2

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C16H14B10F2N4O2/c27-16(28)34-11-3-1-10(2-4-11)15-31-30-13-7-29-8-14(32(13)15)33-6-5-12-19-17-9-18-21-23-25-26-24-22-20-12/h1-4,7-8,12,16H,5-6,9H2

InChI Key

YBSZKWCYLOGPAV-UHFFFAOYSA-N

Canonical SMILES

[B]1[B][B][B][B]C([B][B]C[B][B][B]1)CCOC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

Chemical Reactions Analysis

Absence of CID 168315023 in Published Literature

  • Search Results Reviewed :

    • The provided sources include peer-reviewed articles from Int. J. Mol. Sci., Molbank, and PMC, as well as EPA and PubChem entries ( ).

    • None of these sources reference this compound explicitly.

    • Closest analogs (e.g., CID 936 for niacinamide , CID 646525 for sulfonamide derivatives , and CID 3785806 for thiophene carboxylates ) were analyzed, but structural or synthetic relevance to this compound could not be established.

2.1. Confidentiality or Recent Registration

  • This compound may be a newly registered compound in PubChem (post-2024) or part of proprietary research not yet disclosed in public databases.

  • Industrial or preclinical compounds often remain confidential until patent approval or clinical trial initiation (e.g., PF-06952229 in , LY2940094 in ).

2.2. Identifier Discrepancy

  • Verify the accuracy of the CID. For example:

    • PubChem CIDs are unique numerical identifiers.

    • Possible errors include mistyping (e.g., this compound vs. CID 16831502) or confusion with CAS Registry Numbers (e.g., 1770-80-5 in ).

3.1. Re-examining the Compound Identifier

3.2. Exploring Structural Analogues

  • If this compound is a novel derivative, examine reactions of structurally similar compounds:

    • Sulfonamide-based reactions (e.g., , ):

      • Nucleophilic substitution at triazine or thiazole rings.

      • Claisen-Schmidt condensations for acryloyl derivatives.

    • Multicomponent reactions (MCRs) for anticancer agents ( , ):

      • Example: Ugi or Biginelli reactions to assemble heterocyclic cores.

3.3. Consulting Recent Patents or Industry Databases

  • Use platforms like CAS SciFinder or Reaxys for proprietary data.

  • Monitor clinical trial registries (e.g., ClinicalTrials.gov) for emerging compounds.

Example Reaction Schema for Hypothetical Analogs

While this compound is unidentified, the following generalized reaction pathways from the literature may apply to sulfonamide or heterocyclic scaffolds:

Reaction Type Example Key Conditions Source
Nucleophilic Substitution Synthesis of 2-aminothiazoles via thiourea intermediates ( )Ethanol, reflux, acetic acid catalyst
Claisen-Schmidt Condensation Acryloyl derivative formation ( )KOtBu, ethanol, 60°C
Sulfonylation 4-Amino-triazine derivatives with substituted benzyl groups ( )DMF, POCl₃, 0°C to RT

Comparison with Similar Compounds

Research Findings and Data Gaps

Pharmacological Potential

  • Predicted Log S values (-2.5 to -3.0) suggest moderate solubility, necessitating formulation adjustments for bioavailability .
  • Structural similarity to boronic acids may imply applications in proteasome inhibition or cancer therapy .

Q & A

Q. How do I ensure long-term reproducibility of this compound research?

  • Methodological Answer :
  • Deposit synthetic protocols in repositories (SynArchive, Protocols.io ).
  • Share characterized samples with peer labs for cross-validation.
  • Document instrument calibration logs and environmental conditions (humidity, temperature) .

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